
Terephthalaldehyde dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalaldehyde dihydrochloride is a chemical compound derived from terephthalaldehyde, an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce terephthalaldehyde . This compound can then be converted to its dihydrochloride form through further chemical reactions involving hydrochloric acid.
Industrial Production Methods: Industrial production of terephthalaldehyde typically involves the chlorination of p-xylene followed by hydrolysis in the presence of nitric acid or metal oxides . This method is efficient and yields high-purity terephthalaldehyde, which can then be converted to its dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions: Terephthalaldehyde dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: It can be reduced to form terephthalyl alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Terephthalyl alcohol.
Substitution: Various substituted benzaldehydes and related compounds.
Applications De Recherche Scientifique
Terephthalaldehyde dihydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of terephthalaldehyde dihydrochloride involves its ability to form stable imine bonds with amines, leading to the formation of Schiff bases. These imines can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination complexes . The molecular targets and pathways involved include the aromatic conjugation between the imine group and the benzene ring, which stabilizes the imine and prevents hydrolysis under certain conditions .
Comparaison Avec Des Composés Similaires
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Isophthalaldehyde: An isomer with aldehyde groups in the meta position.
Benzaldehyde: A simpler compound with a single aldehyde group.
Comparison: Terephthalaldehyde dihydrochloride is unique due to its para configuration, which allows for the formation of more stable and symmetrical structures compared to its ortho and meta isomers. This stability makes it particularly useful in the synthesis of polymers and coordination complexes .
Propriétés
Formule moléculaire |
C8H8Cl2O2 |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
terephthalaldehyde;dihydrochloride |
InChI |
InChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H |
Clé InChI |
KPTPCYVULCSKHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)


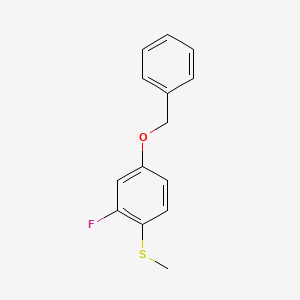
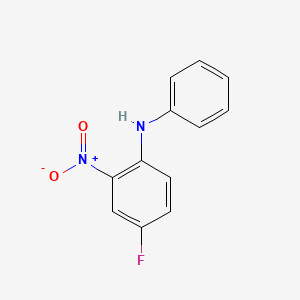
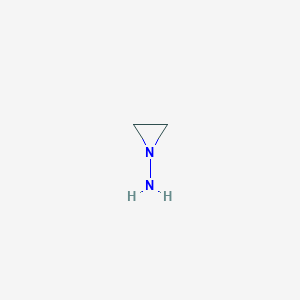
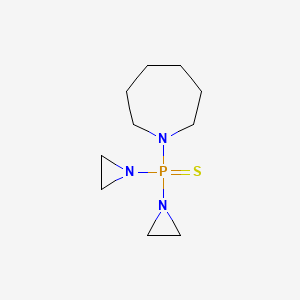
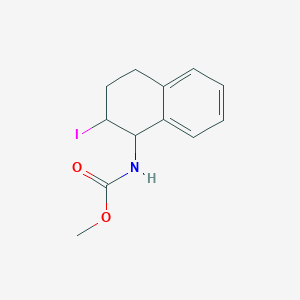
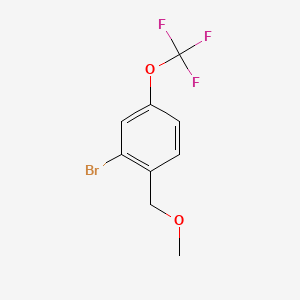
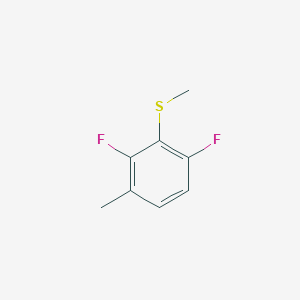
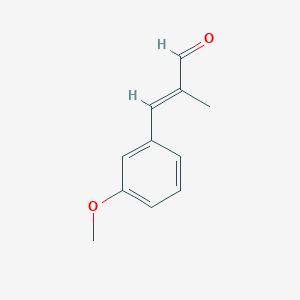
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
